![molecular formula C18H18N2O3S B2458659 3-氧代-N-(噻吩-2-基甲基)-3H-螺[异苯并呋喃-1,3'-哌啶]-1'-甲酰胺 CAS No. 1705743-56-1](/img/structure/B2458659.png)

3-氧代-N-(噻吩-2-基甲基)-3H-螺[异苯并呋喃-1,3'-哌啶]-1'-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

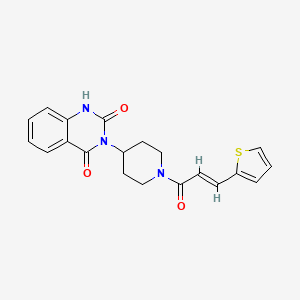

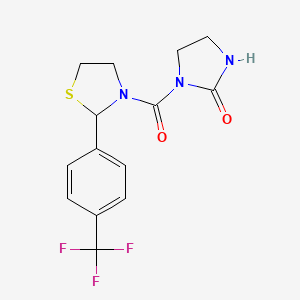

3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.

BenchChem offers high-quality 3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 该化合物在生产 (S)-度洛西汀,一种畅销的抗抑郁药,中起着至关重要的作用。红酵母的完整细胞可以将 N-甲基-3-氧代-3-(噻吩-2-基)丙酰胺还原为 (S)-N-甲基-3-羟基-3-(2-噻吩基)丙酰胺,这是度洛西汀合成中的中间体。这种生物还原过程表现出优异的对映选择性(>99.5% 对映体过量)和高转化率 .

- 噻吩衍生物,包括与我们化合物相关的那些,具有治疗重要性。例如,2-丁基噻吩用于合成抗癌剂,而 2-辛基噻吩有助于开发抗动脉粥样硬化剂 .

- 该化合物的结构特征使其对光化学研究很有趣。已合成相关的硫靛蓝类染料,并对其光化学异构化进行了研究 .

- 该化合物的手性中心为不对称还原提供了机会。虽然合成化学家已经开发出各种催化体系,但实现更高的对映体过量仍然是一个挑战 .

抗抑郁药合成

抗癌剂和抗动脉粥样硬化剂

光化学异构化和染料合成

合成化学和不对称还原

作用机制

Target of Action

The compound, also known as 3-oxo-N-[(thiophen-2-yl)methyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide, is primarily used in the production of (S)-duloxetine , a blockbuster antidepressant drug. Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake , which are the primary targets of this compound.

Mode of Action

The compound undergoes a bioreduction process, catalyzed by whole cells of Rhodotorula glutinis . This process reduces N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide . This intermediate can then be converted into N-methyl-3-hydroxy-(2-thienyl)-1-propanamine (MHTP), the immediate precursor of duloxetine .

Biochemical Pathways

The bioreduction of the compound is part of the biosynthetic pathway for the production of (S)-duloxetine . This pathway involves the reduction of the ketone group to a hydroxyl group, resulting in the formation of (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide .

Pharmacokinetics

The bioreduction process is known to be highly enantioselective . The reaction has an excellent enantiomeric excess (>99.5% ee) with a >95% conversion . This suggests that the compound is efficiently converted into its active form in the presence of Rhodotorula glutinis cells .

Result of Action

The result of the compound’s action is the production of (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide , an intermediate in the production of (S)-duloxetine . This intermediate can then be converted into N-methyl-3-hydroxy-(2-thienyl)-1-propanamine (MHTP), the immediate precursor of duloxetine .

Action Environment

The bioreduction of the compound is carried out at 30°C . The system is sufficiently robust and can tolerate the substrate at 30 g/l (164 mM) with excellent enantioselectivity . This suggests that the compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and substrate concentration .

生化分析

Biochemical Properties

Thiophene derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiophene derivative.

Cellular Effects

Thiophene derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiophene derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

3-oxo-N-(thiophen-2-ylmethyl)spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c21-16-14-6-1-2-7-15(14)18(23-16)8-4-9-20(12-18)17(22)19-11-13-5-3-10-24-13/h1-3,5-7,10H,4,8-9,11-12H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMQRXWAXFHAKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)C(=O)NCC3=CC=CS3)C4=CC=CC=C4C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2458577.png)

![Tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2458578.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-chlorobenzenesulfonohydrazide](/img/structure/B2458582.png)

![1-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(2-hydroxyethylamino)ethanone](/img/structure/B2458586.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide](/img/structure/B2458589.png)

![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2458591.png)

![methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B2458597.png)